Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate
Brand Name: Vulcanchem
CAS No.: 162734-50-1
VCID: VC20883588
InChI: InChI=1S/C16H22O3/c1-3-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19-4-2/h9-12H,3-8H2,1-2H3
SMILES: CCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Molecular Formula: C16H22O3
Molecular Weight: 262.34 g/mol

Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate

CAS No.: 162734-50-1

Cat. No.: VC20883588

Molecular Formula: C16H22O3

Molecular Weight: 262.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate - 162734-50-1

Specification

CAS No. 162734-50-1
Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
IUPAC Name ethyl 5-oxo-5-(4-propylphenyl)pentanoate
Standard InChI InChI=1S/C16H22O3/c1-3-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19-4-2/h9-12H,3-8H2,1-2H3
Standard InChI Key HPMDZCHEUROWRD-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Canonical SMILES CCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC

Introduction

Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate is a chemical compound with the molecular formula C16H22O3 and a molecular weight of approximately 262.34 g/mol. It is characterized by the presence of an ethyl ester group, a ketone functional group, and a propyl-substituted phenyl ring. This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.

Synthesis and Preparation

Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate can be synthesized through various organic chemistry methods. While specific synthesis routes are not extensively documented in the literature, compounds with similar structures often involve reactions such as esterification or condensation reactions. The compound's synthesis is crucial for exploring its potential applications in research and industry.

Potential Applications

Despite the lack of specific research findings on Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, compounds with similar structures often exhibit significant biological properties. These may include anti-inflammatory, analgesic, or anti-cancer activities. Further research is warranted to explore its pharmacological potential and interactions with biological targets.

Comparison with Similar Compounds

Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberKey Differences
Ethyl 5-(3-bromophenyl)-5-oxovalerate898757-18-1Contains a bromine atom instead of a propyl group
Ethyl 5-(4-bromophenyl)-5-oxovalerateNot specifiedBromine in para position affects reactivity
Ethyl 3-oxo-3-(m-tolyl)propanoate34670-05-8Different carbon skeleton; no propanol substitution
Ethyl 3-oxo-3-(p-tolyl)propanoateNot specifiedSimilar structure but different substitution pattern
Ethyl 3-cyanophenyloxopropanoate24727415Contains a cyano group instead of propanol

These comparisons illustrate how variations in substituents can significantly influence the chemical properties and potential applications of similar compounds.

Research Gaps and Future Directions

Currently, there is a lack of detailed scientific literature focusing on the specific research applications of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate. Future studies should aim to explore its interactions with enzymes, receptors, or other biomolecules to elucidate its mechanism of action and therapeutic potential. Additionally, investigating its role in organic synthesis and medicinal chemistry could uncover new avenues for its application.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator